An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel compound, 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. This molecule is of interest due to its hybrid structure, incorporating a furan-2-carboxylic acid moiety, a known pharmacophore with diverse biological activities, and a pyrrolidinomethyl group introduced via the Mannich reaction. Such compounds are promising candidates for drug discovery programs, potentially exhibiting a range of pharmacological effects. This document provides a comprehensive overview of a probable synthetic route, detailed experimental protocols, and the expected analytical characterization data. The information is presented to be of maximal utility for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that are integral to numerous natural products and pharmacologically active agents.[1] The furan ring system is recognized for its ability to engage in various biological interactions, and its derivatives have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located near a carbonyl group or other electron-withdrawing functionality.[3][4] This three-component reaction, which involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, is a highly efficient method for introducing a β-amino-carbonyl motif, a common feature in many natural products and synthetic drugs.[5][6]
This guide focuses on the synthesis of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid, a molecule that combines the key structural features of a furan carboxylic acid and a Mannich base. The strategic incorporation of a pyrrolidine moiety is anticipated to modulate the physicochemical properties and biological activity of the parent furan scaffold.
Synthesis
The most probable and efficient synthetic route for 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is the Mannich reaction. This reaction would involve the condensation of furan-2-carboxylic acid, formaldehyde, and pyrrolidine.
Proposed Reaction Scheme
The proposed synthesis proceeds via an electrophilic substitution on the electron-rich furan ring. The reaction is initiated by the formation of the Eschenmoser salt precursor, an iminium ion, from pyrrolidine and formaldehyde. Furan-2-carboxylic acid then acts as the nucleophile, attacking the iminium ion to yield the target product.
Caption: Proposed synthetic workflow for 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid.
Experimental Protocol
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Materials:
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Furan-2-carboxylic acid
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Pyrrolidine
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Formaldehyde (37% aqueous solution)
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Ethanol
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Hydrochloric acid
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Sodium hydroxide
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Ethyl acetate
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Anhydrous magnesium sulfate
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-
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid (1 equivalent) in ethanol.
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Cool the solution in an ice bath and add pyrrolidine (1.1 equivalents) dropwise.
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To this mixture, add an aqueous solution of formaldehyde (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture to pH 2 with 2N HCl.
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Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
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Adjust the pH of the aqueous layer to 9 with 2N NaOH.
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Extract the product into ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
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Characterization
The structure of the synthesized 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid would be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar compounds, are summarized below.[7][8][9]
Physical Properties
| Property | Expected Value |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | * δ (ppm): ~7.2 (d, 1H, furan-H), ~6.4 (d, 1H, furan-H), ~3.8 (s, 2H, -CH₂-N), ~2.6 (t, 4H, pyrrolidine-CH₂), ~1.8 (m, 4H, pyrrolidine-CH₂), ~11-13 (br s, 1H, -COOH). |
| ¹³C NMR | * δ (ppm): ~160 (-COOH), ~155 (furan-C), ~145 (furan-C), ~120 (furan-CH), ~110 (furan-CH), ~55 (-CH₂-N), ~50 (pyrrolidine-CH₂), ~25 (pyrrolidine-CH₂). |
| IR (cm⁻¹) | * ~2500-3300: O-H stretch (broad, characteristic of carboxylic acid).[10] * ~1700-1725: C=O stretch (strong).[10] * ~2900-3000: C-H stretch. * ~1100-1300: C-O stretch. |
| Mass Spec (ESI-MS) | * m/z: 196.0917 [M+H]⁺, 194.0768 [M-H]⁻ |
Potential Applications and Signaling Pathways
While the specific biological activity of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid has not been reported, its structural motifs suggest several potential areas of investigation. Furan derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] The pyrrolidine ring is a common feature in many biologically active compounds and can influence properties such as receptor binding and cell permeability.[11][12]
Given the known activities of related compounds, a logical starting point for investigating the biological effects of this molecule would be in the areas of anti-inflammatory and anticancer research.
Caption: Potential biological activities and investigation pathways for the title compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. The proposed synthetic route via the Mannich reaction offers a straightforward and efficient method for obtaining this novel compound. The expected characterization data will serve as a valuable reference for researchers undertaking its synthesis. The unique combination of a furan-2-carboxylic acid core and a pyrrolidinomethyl substituent makes this molecule a compelling target for further investigation in the context of drug discovery and development. Future studies should focus on the experimental validation of the proposed synthesis and a thorough evaluation of the compound's biological activity profile.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. oarjbp.com [oarjbp.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
